molecular formula C6H12ClF2NO B1492945 4-(Difluoromethyl)piperidin-4-ol hydrochloride CAS No. 1803595-35-8

4-(Difluoromethyl)piperidin-4-ol hydrochloride

Cat. No. B1492945
CAS RN: 1803595-35-8
M. Wt: 187.61 g/mol
InChI Key: AUOWJUCCPVPFRB-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)piperidin-4-ol hydrochloride” is a chemical compound with the CAS Number: 1803595-35-8 . It has a molecular weight of 187.62 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11F2NO.ClH/c7-5(8)6(10)1-3-9-4-2-6;/h5,9-10H,1-4H2;1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 187.62 . More specific physical and chemical properties may be found in specialized databases or literature.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction with CCR5 suggests that this compound may have potential as a CCR5 antagonist, which could be useful in the treatment of HIV-1 infections. Additionally, this compound may form salt-bridge interactions with basic nitrogen atoms in biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor can inhibit HIV-1 entry into cells, thereby affecting viral replication and infection . Moreover, this compound may modulate calcium mobilization within cells, impacting various signaling pathways and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to form salt-bridge interactions with the CCR5 receptor is a key aspect of its mechanism of action . This binding inhibits the receptor’s function, preventing HIV-1 from entering host cells. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CCR5, which may have therapeutic implications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit CCR5 without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within tissues can impact its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining its precise mode of action and optimizing its therapeutic applications .

properties

IUPAC Name

4-(difluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)1-3-9-4-2-6;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOWJUCCPVPFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803595-35-8
Record name 4-Piperidinol, 4-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(difluoromethyl)piperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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